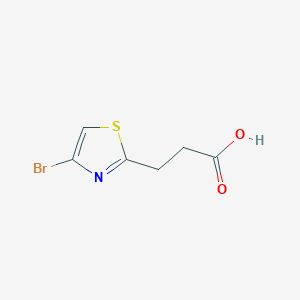

3-(4-Bromo-1,3-thiazol-2-yl)propanoic acid

Descripción

Propiedades

Fórmula molecular |

C6H6BrNO2S |

|---|---|

Peso molecular |

236.09 g/mol |

Nombre IUPAC |

3-(4-bromo-1,3-thiazol-2-yl)propanoic acid |

InChI |

InChI=1S/C6H6BrNO2S/c7-4-3-11-5(8-4)1-2-6(9)10/h3H,1-2H2,(H,9,10) |

Clave InChI |

HRAPOCFSAJANRS-UHFFFAOYSA-N |

SMILES canónico |

C1=C(N=C(S1)CCC(=O)O)Br |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-1,3-thiazol-2-yl)propanoic acid can be achieved through various methods. One common approach involves the reaction of N-phenyl-N-thiocarbamoyl-β-alanine with monochloroacetic acid in different solvents such as water, acetic acid, DMF, or ethanol. The reaction can be catalyzed using bases like sodium acetate, sodium carbonate, or triethylamine .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvent and catalyst, as well as reaction temperature and time, are critical factors in the industrial synthesis process.

Análisis De Reacciones Químicas

Types of Reactions

3-(4-Bromo-1,3-thiazol-2-yl)propanoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation or reduction, leading to different derivatives.

Condensation Reactions: The propanoic acid moiety can participate in condensation reactions to form esters or amides.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

Condensation Reactions: Catalysts such as sulfuric acid or phosphoric acid are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazole derivatives, while oxidation reactions can produce sulfoxides or sulfones.

Aplicaciones Científicas De Investigación

3-(4-Bromo-1,3-thiazol-2-yl)propanoic acid has several scientific research applications, including:

Medicinal Chemistry: It is used as a building block for the synthesis of biologically active compounds with potential antimicrobial, antifungal, and anticancer properties.

Agriculture: Some derivatives of this compound have been found to promote plant growth and increase crop yield.

Material Science: Thiazole derivatives are used in the development of advanced materials such as liquid crystals and sensors.

Mecanismo De Acción

The mechanism of action of 3-(4-Bromo-1,3-thiazol-2-yl)propanoic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, leading to various biological effects. For example, the compound may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity .

Comparación Con Compuestos Similares

The following analysis compares 3-(4-bromo-1,3-thiazol-2-yl)propanoic acid to structurally analogous thiazole derivatives, focusing on substituent effects, physicochemical properties, and bioactivity.

Substituent Effects on Physicochemical Properties

Key Substituents and Their Impact :

- Bromine : Bromine is a heavy halogen with strong electron-withdrawing effects, which may enhance intermolecular interactions (e.g., halogen bonding) and stability.

- Aryl Groups (e.g., phenyl, naphthyl) : Bulky substituents can reduce solubility but improve binding affinity to hydrophobic biological targets.

Table 1: Comparison of Physicochemical Properties

Observations :

- Bromine-containing compounds (e.g., 3i) exhibit moderate melting points compared to nitro (3g) or dichloro (3h) derivatives, reflecting a balance between molecular weight and intermolecular forces.

- Yields vary with substituent reactivity; electron-withdrawing groups (e.g., nitro) may complicate synthesis, reducing yields slightly.

Table 2: Bioactivity Comparison

Key Findings :

- Halogenated Derivatives : Bromine and chlorine substituents (e.g., 3i, 3h) may enhance binding to viral proteases or bacterial enzymes via halogen bonding .

- Fluorine and Trifluoromethyl Groups : Improve metabolic stability and membrane permeability, as seen in 5b and 6e .

Structural and Electronic Comparisons

- Bromine vs. Chlorine : Bromine’s larger atomic radius increases steric hindrance but may improve lipophilicity compared to chlorine.

- Nitro vs. Halogen Groups : Nitro derivatives (e.g., 3g) exhibit higher melting points due to stronger dipole interactions but may face reduced bioavailability.

Actividad Biológica

3-(4-Bromo-1,3-thiazol-2-yl)propanoic acid is an organic compound notable for its unique thiazole structure and bromine substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial, anticancer, and antifungal applications. The following sections detail its biological activities, synthesis methods, structure-activity relationships (SAR), and case studies.

Chemical Structure and Properties

The chemical formula of 3-(4-Bromo-1,3-thiazol-2-yl)propanoic acid is . Its structure features a propanoic acid moiety linked to a thiazole ring with a bromine atom at the 4-position. This unique configuration is believed to enhance its biological activity by influencing lipophilicity and receptor interactions.

Antimicrobial Activity

Research indicates that compounds with thiazole rings exhibit significant antimicrobial properties. For instance, 3-(4-Bromo-1,3-thiazol-2-yl)propanoic acid has shown promising results against various bacterial strains. A comparative analysis of similar compounds revealed that those with structural similarities often demonstrated potent antibacterial effects.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Amino-3-(4-bromothiazol-2-yl)propanoic acid | Contains amino group; similar thiazole | Antimicrobial properties |

| 2-(4-Chloropyrimidin-5-yl)acetic acid | Pyrimidine instead of thiazole | Antiviral activity |

| 2-Bromo-5,6-dihydrothiazole | Different saturation; no propanoic acid | Antifungal properties |

The presence of the bromine atom in 3-(4-Bromo-1,3-thiazol-2-yl)propanoic acid may enhance its antimicrobial efficacy by increasing lipophilicity, thereby improving membrane permeability and interaction with microbial targets.

Anticancer Activity

Thiazole derivatives have been extensively studied for their anticancer properties. Preliminary studies on 3-(4-Bromo-1,3-thiazol-2-yl)propanoic acid indicate potential cytotoxic effects against various cancer cell lines. For example, compounds structurally related to this compound have been shown to inhibit cell proliferation in non-small cell lung cancer (NSCLC) models with IC50 values as low as 0.06 µM . The SAR analysis suggests that the presence of electronegative groups like bromine is crucial for enhancing anticancer activity.

Case Studies

A notable study demonstrated the efficacy of thiazole derivatives in inhibiting cancer cell growth. In vitro assays indicated that certain derivatives exhibited significant antiproliferative effects against multiple cancer types, including breast and colon cancers . The mechanism of action appears to involve the disruption of mitotic spindle formation in cancer cells, leading to increased multipolarity and subsequent cell death .

Synthesis Methods

The synthesis of 3-(4-Bromo-1,3-thiazol-2-yl)propanoic acid can be achieved through several chemical pathways. Common methods include:

- Bromination of Thiazole : Utilizing brominating agents to introduce the bromine substituent at the 4-position.

- Carboxylic Acid Derivation : Employing carboxylation reactions to attach the propanoic acid moiety.

These synthetic routes allow for the efficient production of the compound for research and potential therapeutic applications.

Q & A

Q. What are the established synthetic routes for 3-(4-Bromo-1,3-thiazol-2-yl)propanoic acid, and what reaction conditions optimize yield?

The synthesis typically involves multi-step reactions starting with thiazole derivatives. A common approach includes:

- Bromination : Introducing bromine at the 4-position of the thiazole ring using reagents like N-bromosuccinimide (NBS) in dichloromethane under reflux .

- Propanoic Acid Moiety Incorporation : Coupling the brominated thiazole with β-alanine derivatives via nucleophilic substitution or condensation. For example, thioureido acids react with chloroacetone or brominated ketones in acetone under reflux to form the propanoic acid-thiazole linkage .

- Purification : Recrystallization from ethanol/water mixtures improves purity .

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Bromination | NBS, CH₂Cl₂, reflux | 60-75 | |

| Coupling | Chloroacetone, acetone, reflux | 44-60 | |

| Purification | Ethanol/water recrystallization | >95% purity |

Q. Which spectroscopic and analytical methods are critical for confirming the structure of this compound?

Key methods include:

- 1H/13C NMR : To confirm the thiazole ring substitution pattern and propanoic acid chain connectivity. For example, the thiazole S-CH proton appears as a singlet near δ 6.10–6.16 ppm, while the carboxylic acid proton is observed as a broad peak at δ 12.29–12.72 ppm .

- IR Spectroscopy : Carboxylic acid C=O stretches appear at ~1715 cm⁻¹, and thiazole C-S-C vibrations at ~1506 cm⁻¹ .

- Elemental Analysis : Validates molecular formula (e.g., C₈H₇BrN₂O₂S) with ≤0.3% deviation .

| Technique | Key Peaks/Data | Functional Group Confirmed | Reference |

|---|---|---|---|

| ¹H NMR | δ 6.16 (s, 1H) | Thiazole S-CH | |

| IR | 1715 cm⁻¹ | Carboxylic acid C=O |

Advanced Research Questions

Q. How can X-ray crystallography resolve molecular conformation and intermolecular interactions of this compound?

Single-crystal X-ray diffraction, refined using programs like SHELXL , determines bond lengths, angles, and packing motifs. For example, in a carbonic anhydrase II co-crystal structure (PDB: 7QGX), the thiazole bromine participates in halogen bonding with enzyme residues . Key parameters:

- Data Collection : High-resolution (<1.2 Å) data minimizes refinement errors.

- Validation : R-factors <0.05 and electron density maps confirm atomic positions .

| Parameter | Value (7QGX) | Significance |

|---|---|---|

| Resolution | 1.19 Å | High precision |

| R-factor | 0.039 | Model accuracy |

Q. What strategies address contradictions in reported biological activities across studies?

Discrepancies in bioactivity (e.g., antimicrobial vs. plant growth effects) often arise from:

- Structural Modifications : Substitutions on the thiazole or propanoic acid alter target interactions. For instance, 4-cyanophenyl substituents enhance antibacterial activity, while 4-trifluoromethyl groups improve antiviral properties .

- Assay Conditions : Varying pH, solvent (DMSO vs. aqueous buffers), or cell lines impact results. Standardized protocols (e.g., CLSI guidelines) reduce variability .

| Compound Derivative | Activity | Condition | Reference |

|---|---|---|---|

| 4-Cyanophenyl | Antibacterial (MIC: 8 µg/mL) | S. aureus | |

| 4-Trifluoromethyl | Antiviral (IC₅₀: 2 µM) | Influenza A |

Q. How do computational methods (e.g., molecular docking) predict the compound’s mechanism of action?

Docking studies using AutoDock Vina or Schrödinger Suite model interactions with targets like carbonic anhydrase II. The bromothiazole group occupies the enzyme’s hydrophobic pocket, while the propanoic acid hydrogen-bonds with Thr199 . Validation includes:

- Binding Affinity : ΔG ≤ -8 kcal/mol indicates strong inhibition.

- RMSD : <2 Å alignment with crystallographic data confirms pose accuracy .

| Target | Binding Energy (kcal/mol) | Key Interaction |

|---|---|---|

| Carbonic Anhydrase II | -9.2 | Br···His94 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.